molecular formula C22H27N3O4S B2368532 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627815-78-5

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2368532
CAS RN: 627815-78-5
M. Wt: 429.54
InChI Key: CONVWQSSKMETBQ-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Compound Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative related to the chemical structure , has been utilized as a starting material in alkylation and ring closure reactions. These processes are aimed at generating a structurally diverse library of compounds, including dithiocarbamates, thioethers, pyrazolines, and pyridines. Such diversity supports the exploration of new chemical entities with potential applications across various scientific fields (Roman, 2013).

Synthesis of Antimicrobial and Anti-inflammatory Compounds

Derivatives of the specified chemical structure have shown utility in synthesizing compounds with good antimicrobial, anti-inflammatory, and analgesic activities. These activities are crucial for the development of new therapeutic agents. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, obtained through 1,3-dipolar cycloaddition reactions, exhibit significant biological activities (Zaki et al., 2016).

Development of Fluorescent Probes for CO2 Detection

Novel fluorescent probes with an aggregation-enhanced emission feature have been developed for the quantitative detection of low levels of carbon dioxide. These probes, based on tertiary amine moieties, demonstrate selective, fast, and iterative responses to CO2, highlighting their potential for biological and medical applications (Wang et al., 2015).

Electrochemical Studies

The electrochemical behavior of compounds containing dimethylamino and methoxycarbonyl functionalities has been explored in protic media. These studies provide insights into the reduction and oxidation mechanisms of these compounds, contributing to the understanding of their reactivity and potential applications in electrochemical sensors or processes (David et al., 1995).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-13-21(30-14(2)23-13)19(26)17-18(15-8-6-9-16(12-15)29-5)25(22(28)20(17)27)11-7-10-24(3)4/h6,8-9,12,18,27H,7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONVWQSSKMETBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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